molecular formula C7H7IN2O2 B11846355 Methyl 4-amino-5-iodonicotinate

Methyl 4-amino-5-iodonicotinate

Cat. No.: B11846355
M. Wt: 278.05 g/mol
InChI Key: HHSLRFACIKKTJM-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-iodonicotinate is a versatile pyridine-based building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features multiple functional groups—an ester, an amino group, and an iodine atom—on its pyridine ring, making it a valuable scaffold for constructing complex molecules through various cross-coupling and heterocyclic chemistry reactions . Its primary research value lies in its application as a key intermediate in synthesizing targeted therapeutic agents. The structure is analogous to other documented nicotinate and iodonicotinate derivatives used in developing active pharmaceutical ingredients . The iodine substituent at the 5-position is highly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon chains or heterocyclic systems . Simultaneously, the 4-amino group and the methyl ester can be further functionalized or hydrolyzed, offering researchers multiple synthetic handles to explore structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory protocols.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

methyl 4-amino-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10)

InChI Key

HHSLRFACIKKTJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-iodonicotinate can be synthesized through several methods. One common approach involves the iodination of methyl 4-amino-nicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Another method involves the direct amination of methyl 5-iodonicotinate. This reaction can be performed using ammonia or an amine source in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product. Solvent recycling and waste minimization are also integral parts of the industrial process to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or nitric acid under controlled temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric or slightly elevated pressure.

Major Products

    Substitution: Thiolated, aminated, or alkoxylated derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives from nitro compounds.

Scientific Research Applications

Methyl 4-amino-5-iodonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-amino-5-iodonicotinate belongs to a broader class of substituted nicotinates. Key structural analogs include:

Compound Name Substituents (Positions) Similarity Score Key Applications Reference
Methyl 4-amino-6-chloro-5-fluoronicotinate 4-amino, 6-chloro, 5-fluoro Pharmaceutical intermediates
Methyl 5-amino-2-methoxyisonicotinate 5-amino, 2-methoxy Drug synthesis, agrochemicals
Ethyl 5-amino-2-chloronicotinate 5-amino, 2-chloro (ethyl ester) 0.97 Organic synthesis
Methyl 5-amino-6-chloronicotinate 5-amino, 6-chloro 0.89 Research chemicals

Substituent Analysis :

  • Iodine vs. Chloro and fluoro analogs (e.g., Methyl 4-amino-6-chloro-5-fluoronicotinate) prioritize smaller size and electronegativity, favoring metabolic stability .
  • Amino Group: The 4-amino group in this compound enhances hydrogen-bonding capacity, critical for binding to biological targets. Methoxy or chloro substituents in analogs (e.g., Methyl 5-amino-2-methoxyisonicotinate) alter electronic properties and solubility .

Physicochemical Properties

  • Molecular Weight : ~265 g/mol (estimated), higher than chloro/fluoro analogs due to iodine’s atomic mass.
  • Solubility: Reduced water solubility compared to methyl/ethyl esters with smaller substituents (e.g., Ethyl 5-amino-2-chloronicotinate) due to iodine’s hydrophobicity .
  • Reactivity : The iodine atom may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro/fluoro analogs are more inert under standard conditions.

Commercial Availability and Challenges

  • Analogs like Methyl 4-amino-6-chloro-5-fluoronicotinate remain available (e.g., ChemBK, Shanghai Macklin Biochemical Co.) due to broader industrial demand .

Biological Activity

Methyl 4-amino-5-iodonicotinate (MAI) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of MAI, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound belongs to the class of iodinated pyridine derivatives. Its structure can be represented as follows:

Molecular Formula C 7H 8N 2O 2I\text{Molecular Formula C 7H 8N 2O 2I}

The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the antiproliferative effects of MAI on various cancer cell lines. The compound was tested against several breast cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that MAI exhibits significant cytotoxicity, with an IC50 value that suggests effective inhibition of cell proliferation.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µg/mL)Selective Index (SI)
MCF-718.283.7
MDA-MB-23122.502.5
MCF-10A (Control)>100-

The selective index (SI) indicates the compound's ability to preferentially inhibit cancer cells over normal cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

MAI has also been studied for its inhibitory effects on specific enzymes related to oxidative stress and detoxification pathways. In vitro studies have shown that MAI can inhibit glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial for cellular defense against oxidative damage.

Table 2: Enzyme Inhibition Data for this compound

EnzymeK_i (µM)Reference
Glutathione Reductase (GR)0.325 ± 0.012
Glutathione S-transferase (GST)92.41 ± 22.26

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of MAI on breast cancer cell lines, researchers utilized the MTT assay to determine cell viability after treatment with varying concentrations of MAI over a period of 72 hours. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of MAI to target proteins involved in cancer progression. These studies suggest that MAI can effectively bind to key receptors, potentially inhibiting their activity and leading to reduced tumor growth.

Q & A

Q. How can researchers design dose-response studies to explore the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :
  • Use enzyme kinetics (e.g., Michaelis-Menten plots) to differentiate competitive/non-competitive inhibition.
  • Employ fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements.
  • Validate findings with X-ray crystallography or cryo-EM to visualize binding sites .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., kinetic constants) in the main text .
  • Figures : Use annotated chromatograms or spectral overlays to highlight key findings.
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and quantify instrument error margins .

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